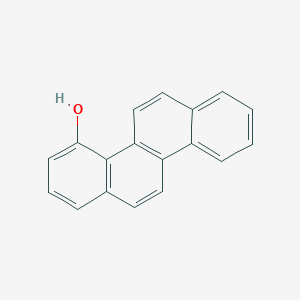

4-Hydroxychrysene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

chrysen-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCGRCFUEPALNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212267 | |

| Record name | 4-Chrysenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-40-9 | |

| Record name | 4-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chrysenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chrysenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHRYSENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA8B0EJP5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Hydroxychrysene and Its Analogues

Photochemical Synthesis Routes for Chrysenols

A robust and widely applied method for synthesizing chrysenols involves the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene precursors. tandfonline.comresearchgate.net This is followed by a deprotection step to yield the final hydroxylated product. This strategy is advantageous because it builds the functionalized chrysene (B1668918) skeleton in a controlled manner, bypassing the regioselectivity issues associated with the direct oxidation of chrysene. researchgate.net

The core of this synthetic route is the photochemical cyclization of a stilbene-like precursor, often referred to as the Mallory reaction. mdpi.com The process begins with a Wittig-type reaction to connect a naphthalene (B1677914) unit with a methoxy-substituted benzene (B151609) ring via a double bond, forming a [(methoxyphenyl)vinyl]naphthalene. researchgate.netnih.gov

Subsequent irradiation of this intermediate induces an oxidative cyclization to form the methoxychrysene skeleton. researchgate.net The regiochemical outcome of the cyclization depends on the substitution pattern of the methoxy (B1213986) group on the phenyl ring. For instance, the photocyclization of 1-[2-(3-methoxyphenyl)vinyl]naphthalene, which has a meta-substituted methoxy group, results in a 1:1 mixture of 2-methoxychrysene (B1626182) and 4-methoxychrysene. researchgate.net This occurs because the cyclization can proceed at either of the two available ortho positions relative to the vinyl group. researchgate.net

In contrast, precursors with ortho- or para-methoxy groups lead to single isomers, such as 1-methoxychrysene (B1355422) and 3-methoxychrysene (B41565), respectively. researchgate.net

Once the methoxychrysene precursors are synthesized, the methoxy group must be cleaved to yield the desired chrysenol. Several deprotection methods are effective for this transformation. tandfonline.com

One common and often quantitative method involves the use of boron tribromide (BBr₃) in dichloromethane (B109758) (DCM). tandfonline.com The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature. tandfonline.com An alternative deprotection strategy employs potassium metal in dry tetrahydrofuran (B95107) (THF), which proceeds through a radical mechanism. tandfonline.com

The purification of the resulting chrysenols can be challenging. Flash chromatography is a standard technique used to separate the desired product from reaction byproducts. tandfonline.comresearchgate.net For isomers that are difficult to separate, such as 1- and 4-chrysenol, a protection-purification-deprotection strategy may be employed. The hydroxyl group is protected, for example, as a t-butyldimethylsilyl (TBDMS) ether, which allows for easier chromatographic separation. Subsequent deprotection yields the pure chrysenol isomer. researchgate.net

| Chrysenol Isomer | Deprotection Reagent | Yield | Purity |

|---|---|---|---|

| 1-Chrysenol | BBr₃ | 62% | >90% |

| 1-Chrysenol | Potassium | 96% | ~90% |

| 2-Chrysenol | BBr₃ | 73% | >95% |

| 2-Chrysenol | Potassium | 93% | >99% |

| 3-Chrysenol | BBr₃ | 60% | >90% |

| 3-Chrysenol | Potassium | 58% | >98% |

Oxidation-Based Synthesis from Chrysene Precursors

The direct oxidation of the parent chrysene molecule to produce specific chrysenol isomers like 4-hydroxychrysene is generally not a viable synthetic route. researchgate.net The chrysene ring system preferentially undergoes oxidation at the K-region, which corresponds to the 5- and 6-positions. researchgate.netrsc.org This lack of regioselectivity makes it difficult to isolate the desired 1-, 2-, 3-, or 4-hydroxy isomers. Consequently, the most effective syntheses build the chrysene skeleton with the hydroxyl functionality, or a precursor group, already incorporated. researchgate.net

While direct hydroxylation is problematic, oxidation of substituted chrysene precursors has been demonstrated. For example, methylchrysenes can be oxidized using potassium permanganate (B83412) (KMnO₄) to yield the corresponding chrysenecarboxylic acids, albeit in modest yields. mdpi.comnih.gov This highlights that the chrysene ring can be oxidized, but achieving selective hydroxylation at a specific site like the 4-position from an unsubstituted precursor remains a significant challenge.

Sequential Hydrogenation-Oxidation Methods for Hydroxylated Chrysenes

Synthetic strategies that involve modifying the saturation of the chrysene core are less common for producing simple hydroxylated chrysenes. The more prevalent approach is to assemble a partly saturated skeleton first and then perform an oxidation or aromatization step to form the final chrysene ring system. researchgate.net This method allows for the strategic placement of functional groups before the fully aromatic structure is established. Direct sequential hydrogenation of chrysene followed by oxidation to introduce a hydroxyl group is not a widely reported method for synthesizing this compound, as building the functionalized aromatic system through other means, like photocyclization, offers superior control. researchgate.net

Development of High-Yield Synthetic Protocols for Specific Chrysenol Isomers

The Wittig reaction to form the stilbenoid precursors generally proceeds in high yields of 97–99%. tandfonline.com The critical photocyclization step can also be efficient, though yields vary by isomer. For example, the cyclization to form 3-methoxychrysene proceeds in 42% yield after recrystallization. researchgate.net

A key aspect of this protocol is the ability to isolate specific isomers. When the photocyclization of 1-[2-(3-methoxyphenyl)vinyl]naphthalene produces a mixture of 2- and 4-methoxychrysene, recrystallization from acetone (B3395972) can yield pure 2-methoxychrysene in 40% yield. researchgate.net The remaining mother liquor is consequently enriched with 4-methoxychrysene, which can then be isolated. researchgate.net This demonstrates how physical separation techniques are integral to achieving high yields of specific, pure isomers.

| Compound | Yield | Method |

|---|---|---|

| 1-Methoxychrysene | 42% | Photocyclization followed by recrystallization |

| 2-Methoxychrysene | 40% | Photocyclization followed by recrystallization from a 1:1 mixture with 4-methoxychrysene |

| 3-Methoxychrysene | 42% | Photocyclization followed by double recrystallization |

| 4-Methoxychrysene | 40% | Isolated from mother liquor after crystallization of 2-methoxychrysene |

Stereoselective Synthesis Approaches for this compound and Related Compounds

The concept of stereoselective synthesis is not directly applicable to this compound itself, as the molecule is planar and achiral. However, stereoselectivity is critically important for the synthesis of related chrysene compounds, particularly its metabolites, such as dihydrodiols and diol epoxides, which are chiral and exist as specific enantiomers. The biological activity and carcinogenicity of polycyclic aromatic hydrocarbons are often highly dependent on the stereochemistry of these metabolites.

Therefore, while the synthesis of this compound does not require stereochemical control, the broader field of chrysene chemistry heavily relies on stereoselective methods to access optically pure metabolites for biological evaluation. These advanced synthetic approaches are essential for understanding the mechanisms of toxicity and carcinogenesis associated with chrysene exposure.

Metabolic Transformations of 4 Hydroxychrysene in Biological Systems

Overview of Metabolic Pathways for Hydroxychrysenes

The metabolic fate of hydroxychrysenes, including 4-hydroxychrysene, in biological systems involves two principal pathways. wikipedia.org One pathway is detoxification, where the compound undergoes conjugation reactions, primarily glucuronidation and sulfation, to form water-soluble metabolites that can be readily eliminated from the body. nih.govacs.org The other is a bioactivation pathway. In this route, the hydroxylated PAH is further metabolized by Phase I enzymes, leading to the formation of more reactive intermediates. nih.govacs.org

This bioactivation typically involves additional hydroxylation to form a catechol (a diol), which can then be oxidized to a highly reactive quinone. nih.govacs.org The generation of these reactive metabolites, such as semiquinone radicals, can lead to the production of reactive oxygen species (ROS). nih.govacs.org An excess of ROS can overwhelm the cell's antioxidant defenses, resulting in oxidative stress, a condition that can damage cellular components like DNA, proteins, and lipids. nih.govmdpi.comnih.gov The balance between these detoxification and activation pathways is a critical determinant of the ultimate biological effect of hydroxychrysenes. tandfonline.com

Phase I Metabolic Processes: Hydroxylation and Dioxygenation

Phase I metabolism of this compound primarily involves enzymatic reactions that introduce additional hydroxyl groups, a process critical to its subsequent metabolic fate. mdpi.com These reactions are catalyzed by a specific family of enzymes and lead to the formation of chemically reactive intermediates.

The cytochrome P450 (CYP) superfamily of enzymes are central to the Phase I metabolism of xenobiotics, including PAHs and their hydroxylated derivatives. wikipedia.orgnih.gov These heme-containing monooxygenases catalyze the oxidation of compounds, a crucial step in their biotransformation. wikipedia.orgnih.gov In the case of the parent compound, chrysene (B1668918), CYP enzymes are responsible for its initial hydroxylation to form various monohydroxylated metabolites, including 1-, 2-, 3-, 4-, and 6-hydroxychrysene (B107994). nih.govoup.com Specifically, liver microsomes from the brown bullhead fish have been shown to metabolize chrysene into this compound, among other products. oup.com

For this compound itself, CYP enzymes catalyze a second hydroxylation, a key step in the bioactivation pathway. nih.govacs.org This subsequent oxidation leads to the formation of catechols. nih.govacs.org Studies using CYP inhibitors like ketoconazole (B1673606) have demonstrated that blocking CYP activity significantly reduces the formation of these downstream metabolites and mitigates the toxic effects associated with hydroxychrysene isomers, confirming the pivotal role of CYP enzymes in their metabolic activation. acs.orgresearchgate.netunit.no

Following the initial presence of a hydroxyl group on the chrysene structure, as in this compound, CYP-mediated metabolism can introduce a second hydroxyl group, yielding a di-hydroxylated chrysene, or catechol. nih.govacs.org This conversion is considered a critical activation step. For instance, studies on the isomer 2-hydroxychrysene (B107985) have identified chrysene-1,2-diol (a catechol) as a significant metabolite formed through CYP action. acs.orgresearchgate.netunit.no

These catechols are often unstable and can undergo further oxidation, either enzymatically or through auto-oxidation, to form electrophilic quinones. nih.govacs.org The formation of quinones from catechols can proceed via an intermediate semiquinone radical. nih.gov This pathway from a hydroxylated PAH to a catechol and then to a quinone represents a transformation from a relatively stable compound to highly reactive species that can interact with cellular macromolecules. acs.orgnih.gov

Table 1: Key Metabolites in the Bioactivation of Hydroxychrysenes

| Precursor | Intermediate Metabolite | Reactive Product | Enzymatic Driver |

|---|

The formation of catechol and quinone metabolites from this compound is directly linked to the induction of oxidative stress. nih.gov During the redox cycling of catechols to quinones, semiquinone radicals are formed, which can react with molecular oxygen to produce superoxide (B77818) anion radicals, a type of reactive oxygen species (ROS). nih.gov This process can initiate a cascade of reactions, generating further ROS like hydrogen peroxide and hydroxyl radicals. acs.org

When the production of these ROS exceeds the capacity of the cell's antioxidant systems (such as glutathione (B108866) and antioxidant enzymes), a state of oxidative stress ensues. nih.govmdpi.com This imbalance can lead to widespread cellular damage, including lipid peroxidation, protein modification, and DNA damage, which is a key mechanism underlying the toxicity of many PAH metabolites. nih.govresearchgate.net Studies on hydroxychrysene isomers have confirmed that exposure leads to increased levels of oxidative stress biomarkers, such as thiobarbituric acid reactive substances (TBARS) and DNA adducts like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govescholarship.orgnih.gov

Phase II Metabolic Processes: Conjugation Reactions

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous hydrophilic molecules. This process generally serves as a detoxification mechanism, increasing the water solubility of the xenobiotic and facilitating its excretion from the body. acs.org

Glucuronidation is a major Phase II conjugation reaction for hydroxylated PAHs, including hydroxychrysenes. nih.govacs.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the hydroxyl group of the substrate. nih.govnih.gov

The resulting glucuronide conjugate is significantly more water-soluble and is readily transported out of the cell and excreted in urine or bile. nih.govacs.org Studies on isomers such as 2- and 6-hydroxychrysene show that glucuronide conjugates are major metabolites. acs.orgresearchgate.netunit.no For example, 6-hydroxychrysene was found to be rapidly eliminated as a glucuronide conjugate in Japanese medaka embryos. acs.orgresearchgate.net Different UGT isoforms exhibit varying affinities for hydroxychrysene isomers; for instance, the human UGT isoform HlugP4 conjugates 6-hydroxychrysene with high affinity, while the rat UGT1A7 isoform is also highly efficient at this conjugation. nih.govnih.gov While inhibiting UGT activity reduces the formation of these glucuronide conjugates, studies have shown this does not necessarily alter the acute toxicity of the parent hydroxychrysene, suggesting that the CYP-mediated activation pathway is more critical in that context. unit.no

Table 2: Enzymes and Compounds in this compound Metabolism

| Compound/Enzyme Name | Abbreviation / Synonym |

|---|---|

| This compound | 4-OHCHR |

| Cytochrome P450 | CYP |

| Catechol | Chrysene-diol |

| Quinone | Chrysene-quinone |

| Reactive Oxygen Species | ROS |

| UDP-glucuronosyltransferases | UGTs |

| Ketoconazole | CYP Inhibitor |

| 8-hydroxy-2'-deoxyguanosine | 8-OHdG |

| Thiobarbituric acid reactive substances | TBARS |

| Chrysene | - |

| 1-Hydroxychrysene | 1-OHCHR |

| 2-Hydroxychrysene | 2-OHCHR |

| 3-Hydroxychrysene | 3-OHCHR |

Sulfation Pathways

Sulfation is a crucial phase II biotransformation pathway for phenolic compounds, including hydroxychrysenes. researchgate.netnih.gov This metabolic process involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate. researchgate.netnih.govfrontiersin.org The reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). researchgate.netnih.govacs.org In humans and other mammals, these enzymes are predominantly located in the cytosol of liver cells and other tissues, playing a key role in the detoxification and elimination of xenobiotics and endogenous compounds. nih.govnih.gov

The general mechanism of sulfation proceeds in two main steps:

Sulfate (B86663) Activation : Inorganic sulfate is activated in an ATP-dependent process to form PAPS. researchgate.netnih.gov This activation is essential as sulfate itself is chemically inert. frontiersin.org

Sulfonate Transfer : A SULT enzyme catalyzes the transfer of the sulfonate group from PAPS to the hydroxyl group of the acceptor molecule, such as this compound, forming a sulfate conjugate. researchgate.netnih.gov This conjugation increases the water solubility of the compound, facilitating its excretion from the body. acs.org

In the context of hydroxychrysenes, sulfation is a significant metabolic route. nih.gov Studies comparing different isomers have shown that the efficiency of sulfation can vary depending on the position of the hydroxyl group on the chrysene structure. For example, in embryonic Japanese medaka, 2-hydroxychrysene was found to be more extensively converted to a sulfate conjugate compared to 6-hydroxychrysene. nih.govacs.org While specific quantitative data on the sulfation of this compound is less detailed in the compared studies, the established importance of this pathway for other isomers suggests it is a relevant transformation for this compound as well. The liver, with its high concentration of SULT enzymes, is a primary site for these reactions. nih.govresearchgate.net

In Vitro and In Vivo Metabolic Profiling Techniques

The identification and characterization of this compound metabolites are accomplished through a combination of in vitro and in vivo studies, which employ sophisticated analytical techniques to profile metabolic products. evotec.com The goal is to understand the routes of metabolism and to compare these pathways across different species and experimental systems. evotec.comeuropa.eu

In Vitro Methods

In vitro systems are essential for initial metabolic screening and for investigating specific enzymatic pathways without the complexity of a whole organism. evotec.com These studies often use:

Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells and contain a high concentration of phase I enzymes like cytochrome P450s. evotec.comoup.com They are used to study the formation of primary metabolites. Studies on chrysene metabolism have utilized liver microsomes from fish and rats to identify various hydroxylated and diol metabolites. oup.com

Hepatocyte Incubations : Using intact liver cells (hepatocytes) provides a more complete metabolic picture, as they contain both phase I and phase II enzymes. evotec.commdpi.com This allows for the study of conjugation reactions like sulfation and glucuronidation.

Expressed Enzyme Incubations : This method uses specific, purified enzymes (e.g., a particular SULT or CYP450 isoform) to determine their precise role in the metabolism of a compound. evotec.com

In Vivo Methods

In vivo studies involve administering the compound to a model organism to understand its metabolic fate in a complete biological system. mdpi.com

Animal Models : Rodents (mice, rats) and aquatic species (like the Atlantic cod or Japanese medaka) are common models. mdpi.comnih.govnih.gov

Sample Collection : Following administration, biological samples such as urine, feces, and bile are collected for analysis. mdpi.comnih.govresearchgate.netprodigest.eu Bile is a particularly important matrix for identifying metabolites of polycyclic aromatic hydrocarbons (PAHs) in fish. nih.govresearchgate.net

Analytical Techniques

The identification and quantification of metabolites in both in vitro and in vivo samples rely on advanced analytical instrumentation.

High-Performance Liquid Chromatography (HPLC) : Often coupled with fluorescence detection (HPLC-F), this is a widely used technique for separating and quantifying hydroxy-PAHs and their metabolites from complex biological matrices. nih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is also used for the determination of chrysene metabolites, often requiring derivatization to make the compounds volatile. nih.govresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HR-MS) : Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), often using Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements. evotec.commdpi.commdpi.com This allows for the confident identification of unknown metabolites by determining their elemental composition and aids in structural elucidation through tandem mass spectrometry (MS/MS). mdpi.commdpi.com

Comparing in vitro and in vivo results is crucial, as metabolic profiles can differ significantly between the two conditions. mdpi.comnih.gov While in vitro models like hepatocyte incubations are good for initial profiling, in vivo studies are necessary to confirm the relevance of these findings in a whole organism. europa.eumdpi.com

Comparative Metabolism of this compound Isomers

The metabolism of hydroxychrysene is highly dependent on the specific position of the hydroxyl group, a phenomenon known as regioselectivity. nih.govresearchgate.netacs.org Research comparing the metabolic fates of different hydroxychrysene isomers, particularly 2-hydroxychrysene (2-OHCHR) and 6-hydroxychrysene (6-OHCHR), has revealed significant differences in their biotransformation. acs.org

Studies in Japanese medaka embryos have shown that while both isomers undergo phase I and phase II metabolism, the rates and resulting products vary substantially. nih.govacs.org For instance, 68.1% more 2-OHCHR was converted to a sulfate conjugate compared to 6-OHCHR. nih.govacs.org Conversely, while glucuronidation was a major detoxification pathway for both isomers, 6-OHCHR was eliminated 57.7% faster as a glucuronide conjugate. researchgate.netnih.govacs.org

Further metabolic activation via cytochrome P450 (CYP) enzymes also differs between isomers. The formation of a catechol metabolite, chrysene-1,2-diol, was significantly higher from 2-OHCHR than from 6-OHCHR. nih.govacs.org The formation of quinone metabolites was also isomer-specific, with a chrysene-quinone detected from 6-OHCHR exposure but not from 2-OHCHR. nih.govacs.org

The initial metabolism of the parent compound, chrysene, by liver microsomes also shows regioselectivity. oup.com In studies using brown bullhead liver microsomes, chrysene was metabolized into several products, including 1-, 2-/3-, and this compound. oup.com The primary metabolites, however, were benzo-ring dihydrodiols, with control microsomes favoring the production of chrysene-1,2-diol, indicating a selective attack at the 1,2-position of the chrysene molecule. oup.com In contrast, studies of de-conjugated bile from Atlantic cod exposed to chrysene identified 1-, 2-, 3-, and 4-OH-chr as metabolites, but the most prominent was chrysene-1,2-dihydrodiol, accounting for over 88% of the total metabolites. nih.govresearchgate.net

The table below summarizes the comparative metabolic differences observed between 2-hydroxychrysene and 6-hydroxychrysene in Japanese medaka embryos.

| Metabolic Pathway | 2-Hydroxychrysene (2-OHCHR) | 6-Hydroxychrysene (6-OHCHR) | Key Finding | Citation |

| Uptake Rate | Slower | 97.2 ± 0.18% faster than 2-OHCHR | 6-OHCHR is absorbed more rapidly. | researchgate.netnih.govacs.org |

| Glucuronidation | Major metabolite | Major metabolite; eliminated 57.7 ± 0.36% faster than 2-OHCHR | Glucuronidation is a key elimination pathway for both, but faster for 6-OHCHR. | nih.govresearchgate.netnih.govacs.org |

| Sulfation | Higher proportion of total metabolites | Lower proportion of total metabolites | 2-OHCHR is converted to sulfate conjugates more extensively than 6-OHCHR. | nih.govacs.org |

| Catechol Formation | Higher formation of chrysene-1,2-diol | Lower formation of catechol metabolites | 2-OHCHR is more readily activated to a catechol metabolite by CYP enzymes. | nih.govacs.org |

| Quinone Formation | Not detected | 18.0 ± 4.58% converted to 5,6-quinone | Quinone formation was observed for 6-OHCHR but not 2-OHCHR. | nih.govacs.org |

These findings underscore that the metabolic profile of one isomer, such as this compound, cannot be directly extrapolated from another. Each isomer possesses a unique metabolic fate determined by its chemical structure, which dictates its interaction with metabolic enzymes.

Mechanistic Investigations of 4 Hydroxychrysene Biological Interactions

Aryl Hydrocarbon Receptor (AhR) Agonism and Related Signaling Pathways

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many polycyclic aromatic hydrocarbons (PAHs). wikipedia.org Upon binding to a ligand like 4-hydroxychrysene, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). oup.comresearchgate.net This action initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes. oup.comresearchgate.net

Research has indicated that hydroxylated PAHs, including isomers of hydroxychrysene, can act as potent AhR agonists. oup.comresearchgate.net Studies in Japanese medaka embryos have shown that 2-hydroxychrysene (B107985), a positional isomer of this compound, is a more potent AhR agonist than 6-hydroxychrysene (B107994). researchgate.net This differential activation of the AhR signaling pathway is believed to contribute to the observed regioselective toxicity of these compounds. oup.comresearchgate.net

Pretreatment with an AhR antagonist, CH-223191, has been shown to significantly reduce the toxic effects of 2-hydroxychrysene in medaka embryos, confirming the critical role of AhR activation in its mechanism of toxicity. oup.comresearchgate.net This inhibition of the AhR pathway led to a notable decrease in both anemia and mortality, underscoring the importance of this signaling cascade in the biological response to hydroxychrysenes. oup.comresearchgate.net The activation of AhR by these compounds can lead to the upregulation of CYP1 enzymes, which in turn can enhance the metabolic activation of the hydroxychrysenes into more reactive and potentially toxic metabolites. oup.comresearchgate.net

Table 1: Effects of AhR Modulation on 2-Hydroxychrysene Toxicity in Japanese Medaka Embryos

| Treatment Group | Observed Effect | Reduction in Anemia | Reduction in Mortality | Reference |

|---|---|---|---|---|

| 2-OHCHR + AhR Antagonist (CH-223191) | Inhibition of AhR signaling | 97.2% ± 0.84% | 96.6% ± 0.69% | oup.comresearchgate.netresearchgate.net |

| 2-OHCHR + CYP Inhibitor (Ketoconazole) | Reduced formation of 1,2-catechol metabolite | 96.8% ± 3.19% | 95.2% ± 4.76% | escholarship.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Enzyme Inhibition and Modulation by this compound and its Metabolites

The biological activity of this compound is not only dictated by its ability to activate signaling pathways but also by its interactions with various enzyme systems. These interactions can lead to either the detoxification or bioactivation of the compound, significantly influencing its ultimate biological impact.

Interactions with the Cytochrome P450 Enzyme System

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including PAHs and their derivatives. unito.itnih.gov These enzymes, primarily located in the liver, are responsible for the oxidative metabolism of these compounds, a critical step in their elimination from the body. medsafe.govt.nz However, this metabolic process can also lead to the formation of highly reactive intermediates that can cause cellular damage. unito.it

Studies have demonstrated that hydroxychrysenes are metabolized by CYP enzymes. escholarship.org For instance, in fish embryos, the toxicity of 2-hydroxychrysene was significantly reduced by pretreatment with ketoconazole (B1673606), a general CYP inhibitor. escholarship.org This inhibition also led to a decrease in the formation of a 1,2-catechol metabolite, suggesting that CYP-mediated metabolism is a key step in the bioactivation of this compound. researchgate.netescholarship.org The expression of CYP enzymes, particularly those in the CYP1A family, is often induced by AhR agonists, creating a feedback loop where the compound enhances its own metabolism. nih.gov

Molecular Mechanisms Underlying Observed Biological Responses in Model Systems

The biological effects of this compound and its isomers are the result of a complex interplay of molecular events, including the induction of oxidative stress, the specific positioning of the hydroxyl group on the chrysene (B1668918) backbone, and direct interactions with cellular macromolecules.

Role of Oxidative Stress in Cellular Responses

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key mechanism underlying the toxicity of many xenobiotics. wikipedia.orgnih.gov ROS can damage cellular components such as lipids, proteins, and DNA, leading to a variety of adverse cellular responses. wikipedia.orgmdpi.com

In studies with Japanese medaka embryos, exposure to 2-hydroxychrysene resulted in a significant increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation and oxidative stress. oup.comresearchgate.netresearchgate.net Furthermore, staining with 2',7'-dichlorofluorescin diacetate (DCFDA) revealed high concentrations of ROS in the caudal tissues of embryos treated with 2-hydroxychrysene, a critical site for embryonic blood cell development. researchgate.netresearchgate.net Pretreatment with antioxidants like N-acetyl-l-cysteine and vitamin E significantly reduced the anemia and mortality induced by 2-hydroxychrysene, providing strong evidence for the role of oxidative stress in its toxicity. oup.comresearchgate.net

Table 2: Effect of Antioxidant Pretreatment on 2-Hydroxychrysene-Induced Toxicity

| Antioxidant | Reduction in Anemia | Reduction in Mortality | Reference |

|---|---|---|---|

| N-acetyl-l-cysteine | 80.7% ± 1.12% | 67.1% ± 1.69% | oup.comresearchgate.net |

| Vitamin E | 99.1% ± 0.43% | 98.9% ± 0.66% | oup.comresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Regioselective Influences of Hydroxychrysenes on Biological Phenomena

The position of the hydroxyl group on the chrysene molecule has a profound impact on the biological activity of the compound. escholarship.orgnih.gov This phenomenon, known as regioselectivity, has been observed in various studies comparing different hydroxychrysene isomers. For example, 2-hydroxychrysene has been shown to be more potent in causing anemia in fish models compared to 6-hydroxychrysene. researchgate.netescholarship.org In Japanese medaka, 2-hydroxychrysene caused both anemia and mortality, whereas 6-hydroxychrysene caused neither. researchgate.netnih.gov

These differences in toxicity are thought to be linked to variations in their interaction with the AhR, their metabolic pathways, and their ability to generate oxidative stress. oup.comresearchgate.netnih.gov For instance, 2-hydroxychrysene is a more potent AhR agonist than 6-hydroxychrysene, leading to greater induction of CYP enzymes and subsequent formation of reactive metabolites. researchgate.net

Interactions with Cellular Macromolecules, Including DNA Binding

A critical aspect of the carcinogenicity of many PAHs is their ability to form covalent adducts with DNA. biosynth.comnih.gov This process typically involves the metabolic activation of the parent PAH to a reactive diol-epoxide intermediate, which can then bind to the DNA, leading to mutations if not repaired. aacrjournals.orgontosight.ai

While direct studies on DNA adduct formation by this compound are limited, research on chrysene and its other hydroxylated metabolites provides valuable insights. nih.gov Analysis of mouse skin treated with chrysene revealed the formation of multiple DNA adducts. nih.gov Interestingly, adducts were not detected in the DNA of mice treated with 1-, 2-, 4-, 5-, or 6-hydroxychrysene, suggesting that these specific isomers may not be on the primary pathway to DNA adduction in this model system. nih.govresearchgate.net However, other studies have shown that metabolites of chrysene, such as the bay-region diol-epoxide and a related triol-epoxide, are responsible for the formation of DNA adducts. nih.govtandfonline.com The formation of these DNA-binding species is a result of metabolic activation, a process in which this compound could potentially participate.

Implications for Biological Process Perturbation

The presence of this compound and its metabolites in biological systems can lead to the perturbation of normal cellular processes, primarily through the formation of DNA adducts and the induction of oxidative stress. These interactions are critical in understanding the mechanisms of toxicity and carcinogenicity associated with chrysene exposure.

Research has shown that this compound can be formed through the metabolic activation of chrysene in various tissues, including the liver and lungs. doi.orgnih.govoup.com For instance, studies using liver microsomes from brown bullheads indicated the formation of this compound as a metabolite of chrysene. oup.com Similarly, research on human and Syrian hamster lung cells has also identified this compound as a metabolic product. doi.orgnih.gov

Once formed, this compound can undergo further metabolic activation to more reactive intermediates, such as diol epoxides and triol-epoxides. aacrjournals.orgnih.gov These reactive metabolites can then covalently bind to cellular macromolecules like DNA, forming DNA adducts. biosynth.comkegg.jp The formation of these adducts is a key event in chemical carcinogenesis, as they can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. kegg.jp

While some studies did not detect DNA adducts from this compound in mouse skin, it is important to consider that the biological activity of chrysene metabolites can be highly dependent on the specific isomer and the biological system being studied. nih.gov For example, other hydroxychrysene isomers, like 3-hydroxychrysene, have been shown to form DNA adducts. nih.gov Furthermore, studies have highlighted that diol-epoxides and triol-epoxides of chrysene are potent mutagens and can induce cell transformation. aacrjournals.org The presence of a hydroxyl group can influence the chemical reactivity and biological activity of these metabolites. aacrjournals.orgnih.gov

In addition to direct DNA damage, the metabolism of chrysene and its derivatives can also lead to the production of reactive oxygen species (ROS), contributing to oxidative stress. canada.ca This can further perturb cellular processes by damaging lipids, proteins, and DNA.

The estrogenic activity of hydroxylated polycyclic aromatic hydrocarbons (OHPAHs) has also been investigated. jst.go.jp Some OHPAHs have been found to exhibit estrogenic or antiestrogenic activities, which could perturb endocrine signaling pathways. jst.go.jp Specifically, some 4-ring OHPAHs have demonstrated strong estrogenic activity. jst.go.jp

The perturbation of these fundamental biological processes—DNA integrity, cellular signaling, and metabolic homeostasis—underlies the toxic and carcinogenic effects attributed to chrysene and its metabolites.

Table 1: Research Findings on the Biological Interactions of this compound and Related Chrysene Metabolites

| Finding | Organism/System | Key Observation | Reference |

|---|---|---|---|

| Metabolism of Chrysene | Human and Syrian hamster lung cells | Chrysene is metabolized to 1-, 2-, 3-, and this compound. | doi.orgnih.gov |

| Metabolism of Chrysene | Brown bullhead liver microsomes | This compound was identified as a metabolite of chrysene. | oup.com |

| DNA Adduct Formation | Mouse skin | DNA adducts were not detected from this compound in this model. | nih.gov |

| Cytotoxicity | S. typhimurium | This compound exhibited strong cytotoxicity. | aacrjournals.org |

| Carcinogenicity | Rats | Can cause tumors by forming adducts with DNA and proteins. | biosynth.com |

| Estrogenic Activity | Yeast two-hybrid assay | Some 4-ring OHPAHs showed strong estrogenic activity. | jst.go.jp |

Analytical Chemistry Approaches for 4 Hydroxychrysene and Its Metabolites

Chromatographic Separation Techniques for 4-Hydroxychrysene Analysis

Chromatographic techniques are fundamental in the analysis of this compound and its metabolites, enabling their separation from complex matrices such as environmental samples and biological tissues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its isomers. researchgate.netoup.com A key challenge in the analysis of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) is the effective separation of various isomers, which often have similar chemical properties but different biological activities. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC), an advanced form of HPLC, coupled with tandem mass spectrometry (MS/MS), has been successfully utilized for the simultaneous determination of multiple OH-PAHs, including this compound, in urine samples. researchgate.netnih.gov This method offers high selectivity and sensitivity, with good linearity (r² > 0.999) and precision. researchgate.net The use of a Zorbax ODS column is also reported for resolving chrysene (B1668918) and its metabolites. oup.com

Table 1: HPLC Methodologies for this compound Analysis

| Technique | Column | Mobile Phase/Elution | Detection | Application |

|---|---|---|---|---|

| UHPLC-MS/MS | - | - | Tandem Mass Spectrometry | Simultaneous determination of 17 OH-PAHs in urine. researchgate.netnih.gov |

| HPLC | Zorbax ODS (5 µm, 25 cm x 4.0 mm) | Isocratic with 62% methanol (B129727) in water containing 1% n-butylamine (for separating 1- and this compound). oup.com | UV/Visible (280 nm) | Analysis of chrysene metabolites. oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the characterization of this compound and its metabolites, particularly in biological matrices. nih.gov GC-MS offers high selectivity and sensitivity, making it suitable for identifying and quantifying these compounds at low concentrations. researchgate.netoup.com

Prior to GC-MS analysis, a derivatization step is often necessary for polar metabolites like hydroxychrysenes. This process converts them into more volatile and thermally stable derivatives, improving their chromatographic behavior. oup.comresearchgate.net GC-MS has been effectively used to identify chrysene metabolites, including 1-, 2-, 3-, and this compound, in human and hamster epithelial lung cells. nih.gov The technique is also integral to methods developed for quantifying a range of urinary monohydroxy metabolites of PAHs. researchgate.netcapes.gov.br

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are utilized to determine the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and accurate technique used for both the identification and quantification of this compound. measurlabs.com It works by measuring the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. measurlabs.com

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact molecular mass to several decimal places, which aids in confirming the elemental composition of the molecule. measurlabs.com When coupled with a separation technique like liquid chromatography (LC-HRMS), it enables the detection and quantification of analytes like this compound even at very low concentrations. measurlabs.com

The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used for its identification. libretexts.orgnih.gov In the analysis of chrysene metabolites, MS is often used in conjunction with gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS). researchgate.netnih.gov For quantitative studies, techniques like multiple reaction monitoring (MRM) or single reaction monitoring (SRM) using a triple quadrupole mass spectrometer can be employed. proteomics.com.au This targeted approach offers high sensitivity and specificity by monitoring specific parent-to-daughter ion transitions. proteomics.com.au

Data sourced from a study comparing GC-MS and HPLC-F for chrysene metabolites. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.eduazooptics.com This method is used to identify and quantify compounds based on their electronic transitions. azooptics.com

The UV-Vis spectrum of a molecule is a plot of absorbance versus wavelength. azooptics.com For aromatic compounds like chrysene and its derivatives, the spectrum is characterized by absorption bands that arise from π→π* electronic transitions within the conjugated system. msu.edu The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a particular compound and can be used for its identification and quantification. mdpi.com

While specific UV-Vis data for this compound is not detailed in the provided search results, related compounds show characteristic spectra. For example, the UV spectrum of a chrysene derivative in methanol might show a maximum absorption (λmax) at 265 nm. lgcstandards.com The introduction of a hydroxyl group to the chrysene ring system is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent chrysene molecule. researchgate.net UV-Vis detection is often used in conjunction with HPLC for the analysis of PAHs and their metabolites. escholarship.orgrestek.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1,2-dihydroxy-1,2-dihydrochrysene |

| 1-hydroxychrysene |

| 2,4-dinitrophenylhydrazone |

| 2-hydroxychrysene (B107985) |

| 3,4-dihydroxy-3,4-dihydrochrysene |

| 3-hydroxychrysene |

| This compound |

| 5,6-dihydroxy-5,6-dihydrochrysene |

| 6-hydroxychrysene (B107994) |

| Aspirin |

| Chlorophyll |

| Chrysene |

| Chrysene 5,6-quinone |

| Isoprene |

| Quinone |

| trans-1,2-dihydroxydihydrochrysene |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural elucidation of this compound and its metabolites. This technique identifies functional groups and provides insights into the molecular structure by measuring the absorption of infrared radiation.

For monohydroxylated PAH metabolites, including isomers of hydroxychrysene, FTIR spectroscopy allows for unambiguous identification by analyzing characteristic vibrational modes. tandfonline.comtandfonline.com Key infrared parameters observed for these compounds include:

C-O stretching vibrations: These are indicative of the hydroxyl group's presence and its position on the aromatic ring system.

O-H stretching and bending vibrations: These further confirm the presence of the hydroxyl functional group. tandfonline.comtandfonline.com

C=C skeletal stretching vibrations: These vibrations are characteristic of the aromatic ring structure. tandfonline.comtandfonline.com

The specific frequencies of these vibrations can be influenced by steric interactions between the hydroxyl group and adjacent protons on the chrysene backbone. tandfonline.com This allows for differentiation between isomers, as the spectral fingerprint of each isomer is unique. tandfonline.com Attenuated total reflection FTIR (ATR-FTIR) spectroscopy has emerged as a sensitive method for detecting PAH contamination in biological tissues, demonstrating its potential for environmental biomonitoring. nih.gov

Below is a table summarizing the key FTIR spectral regions for the analysis of hydroxychrysenes:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| O-H Stretch | 3200-3600 | Presence of hydroxyl group |

| C-H Aromatic Stretch | 3000-3100 | Aromatic ring structure |

| C=C Aromatic Skeletal Stretch | 1400-1600 | Aromatic ring structure |

| C-O Stretch | 1000-1300 | Presence of hydroxyl group |

| O-H Bend | 1200-1400 | Presence of hydroxyl group |

Data compiled from multiple sources.

Fluorescence Spectroscopy for Detection and Characterization

Fluorescence spectroscopy is a highly sensitive technique used for the detection and characterization of fluorescent compounds like this compound. evidentscientific.com This method relies on the principle that a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). evidentscientific.comhoriba.com

The native fluorescence of this compound and other chrysene metabolites allows for their detection in various samples. tandfonline.com The selection of optimal excitation and emission wavelengths is crucial for achieving high sensitivity and selectivity. jasco-global.com For instance, synchronous fluorescence spectrometry (SFS) has been evaluated for measuring chrysene metabolites in fish bile, with an optimal excitation/emission wavelength pair identified at 272/374 nm. nih.gov However, the presence of other interfering fluorescent aromatic compounds in complex environmental mixtures can pose a challenge to the specific identification of chrysene metabolites. nih.gov

High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-F) is a powerful combination for separating and quantifying individual chrysene metabolites. nih.govresearchgate.net This method offers good sensitivity and has been used to determine the levels of 1-, 2-, 3-, and this compound in biological samples. nih.govresearchgate.net

The following table displays typical fluorescence spectral data for chrysene, the parent compound of this compound.

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Solvent |

| Chrysene | ~270, ~320, ~360 | ~365, ~385, ~405 | Various |

Note: The exact maxima can vary depending on the solvent and specific experimental conditions. Data for this compound specifically is less commonly reported in literature, but would be expected to show a shift in these wavelengths due to the hydroxyl substitution.

Development of Quantitative Analytical Methods for Complex Biological Matrices

Quantifying this compound and its metabolites in complex biological matrices such as urine, blood, and tissue presents a significant analytical challenge. uab.edunih.gov These matrices contain numerous endogenous and exogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. waters.com To achieve accurate and reliable quantification, robust analytical methods are required.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for the quantitative analysis of hydroxychrysenes. sci-hub.seulpgc.es These methods offer high sensitivity and specificity, allowing for the detection of trace levels of these compounds. hpst.cz

The development of these quantitative methods often involves several key steps:

Sample Preparation: This is a critical step to remove interferences and concentrate the analytes. It typically includes enzymatic hydrolysis to release the hydroxy metabolites from their conjugated forms (glucuronides and sulfates), followed by extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov

Derivatization: For GC-MS analysis, a derivatization step, often using a silylating reagent, is usually necessary to make the polar hydroxy-PAHs more volatile. nih.gov

Instrumental Analysis: The prepared sample is then analyzed by GC-MS or LC-MS/MS. The use of internal standards, often deuterated analogues of the analytes, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

The table below summarizes the limits of detection (LOD) and quantification (LOQ) for some hydroxy-PAHs, including a chrysene metabolite, in urine using a GC-MS method.

| Analyte | Limit of Quantification (µg/L) |

| 1-hydroxynaphthalene | 0.2 |

| 2-hydroxynaphthalene | 0.1 |

| 2-hydroxyfluorene | 0.1 |

| 9-hydroxyfluorene | 0.1 |

| 1-hydroxyphenanthrene | 0.1 |

| 2-hydroxyphenanthrene | 0.1 |

| 3-hydroxyphenanthrene | 0.1 |

| 4-hydroxyphenanthrene | 0.1 |

| 9-hydroxyphenanthrene | 0.1 |

| 1-hydroxypyrene | 0.2 |

| 6-hydroxychrysene | 0.1 |

| 3-hydroxybenzo[a]pyrene | 1.4 |

Source: Adapted from Campo, L. et al. (2008). nih.gov

Advancements in Microextraction and Sample Preparation Techniques for Hydroxychrysenes

Traditional sample preparation methods like LLE and SPE can be time-consuming and require significant volumes of organic solvents. mdpi.com To overcome these limitations, there has been a growing trend towards the development and application of microextraction techniques. jfda-online.comnih.gov These miniaturized methods offer several advantages, including reduced solvent consumption, shorter extraction times, and higher enrichment factors. researchgate.netmdpi.com

Some of the advanced microextraction techniques that have been applied to the analysis of PAHs and their metabolites include:

Solid-Phase Microextraction (SPME): This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. rsc.org It is a simple, solvent-free method that can be coupled directly with GC-MS. researchgate.net

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where the sorbent is packed into a syringe. jfda-online.comresearchgate.net It allows for the rapid processing of small sample volumes.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a small volume of extraction solvent is dispersed into the aqueous sample, creating a large surface area for rapid analyte transfer. mdpi.com

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency of analytes from solid or liquid samples. jfda-online.comrsc.org

These advanced techniques are often combined with highly sensitive analytical instruments to achieve the low detection limits required for biomonitoring studies. researchgate.net The development of novel sorbent materials continues to improve the selectivity and efficiency of these microextraction methods. frontiersin.org

The following table provides a comparison of different sample preparation techniques used for PAH analysis.

| Technique | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Simple, well-established | Large solvent consumption, can be time-consuming, formation of emulsions |

| Solid-Phase Extraction (SPE) | Good selectivity, high enrichment factors, amenable to automation | Can be costly, potential for sorbent clogging |

| Solid-Phase Microextraction (SPME) | Solvent-free, simple, can be automated | Fiber fragility, limited sample volume capacity, matrix effects |

| Microextraction by Packed Sorbent (MEPS) | Fast, low solvent and sample consumption, reusable sorbent | Limited sorbent selection compared to SPE, potential for carryover |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Very fast, high enrichment factor, simple | Requires specific solvent properties, can be difficult to automate |

Structure Activity Relationship Studies of 4 Hydroxychrysene Derivatives

Design Principles for Modifying 4-Hydroxychrysene Scaffolds

The design of new biologically active molecules based on existing chemical scaffolds is a fundamental strategy in medicinal chemistry. nih.govjapsonline.com The chrysene (B1668918) scaffold, a polycyclic aromatic hydrocarbon, serves as the foundational structure for this compound. The modification of this scaffold is guided by several key principles aimed at enhancing biological activity and optimizing physicochemical properties. biosolveit.denih.gov

One primary design principle involves scaffold hopping , where the core structure is replaced with a structurally different but functionally similar motif. biosolveit.de This can be a powerful strategy to escape patent protection on existing drugs or to mitigate toxicity associated with a particular scaffold while retaining the desired biological activity. biosolveit.de For the this compound scaffold, this could involve replacing the chrysene core with other polycyclic aromatic or heterocyclic systems that maintain a similar spatial arrangement of functional groups.

Another key principle is the introduction of various substituent groups at different positions on the chrysene ring. The nature and position of these substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets. nih.govmdpi.com For instance, introducing electron-donating or electron-withdrawing groups can alter the reactivity of the aromatic system. scribd.comlumenlearning.comlibretexts.org

Bioisosteric replacement is also a widely used design principle. nih.gov This involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound, the hydroxyl group or hydrogen atoms on the aromatic rings could be replaced by other functional groups known to act as bioisosteres.

Finally, structure-based design leverages knowledge of the three-dimensional structure of the biological target, such as a receptor or enzyme. biosolveit.de By understanding the binding site's geometry and chemical environment, modifications to the this compound scaffold can be rationally designed to optimize interactions and improve binding affinity. derangedphysiology.com

Influence of Positional Isomerism on Biological Activity

Positional isomerism, which describes the different locations of a functional group on a molecular scaffold, can have a dramatic impact on the biological activity of a compound. solubilityofthings.comsolubilityofthings.com In the case of hydroxychrysene, the position of the hydroxyl group on the chrysene ring system is a critical determinant of its biological effects. rsc.orgnih.gov

The biological activity of a molecule is intimately linked to its ability to interact with specific biological targets, such as receptors or enzymes. solubilityofthings.com Even subtle changes in the position of a functional group can significantly alter the molecule's shape, polarity, and electronic distribution, thereby affecting its binding affinity and efficacy. solubilityofthings.comsolubilityofthings.com For example, different positional isomers of a drug can exhibit vastly different therapeutic effects, with one isomer being highly active, while another may be inactive or even toxic. solubilityofthings.com

Studies on various classes of molecules have demonstrated the profound influence of positional isomerism. For instance, in a series of antibacterial compounds, the ortho, meta, and para isomers displayed distinct levels of activity and toxicity. rsc.org Similarly, the position of a hydroxyl group on a long-chain fatty acid was shown to influence its self-assembly and gelling properties, which are related to its molecular interactions. nih.gov In some cases, a linearly attached functional group can result in greater potency compared to an angular attachment. nih.gov

Effects of Substituent Groups on Reactivity and Molecular Interactions

The introduction of substituent groups onto the this compound scaffold can significantly alter its chemical reactivity and its interactions with biological molecules. scribd.comlumenlearning.comlibretexts.org These effects are primarily governed by the electronic and steric properties of the substituents.

Electronic Effects: Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.comlibretexts.org

Electron-Donating Groups (Activating Groups): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups (-CH3) increase the electron density of the aromatic ring. minia.edu.eg This makes the ring more nucleophilic and thus more reactive towards electrophilic attack. lumenlearning.comlibretexts.org This increased electron density can also enhance non-covalent interactions, such as pi-stacking and cation-pi interactions, with biological targets.

Electron-Withdrawing Groups (Deactivating Groups): Groups like nitro (-NO2), cyano (-CN), and carbonyl groups (-C=O) decrease the electron density of the aromatic ring. minia.edu.eg This makes the ring less reactive towards electrophiles. lumenlearning.comlibretexts.org These groups can also participate in different types of molecular interactions, such as dipole-dipole interactions or hydrogen bonding.

The electronic influence of a substituent is a combination of two main effects:

Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like oxygen, nitrogen, and halogens pull electron density away from the ring, exerting a deactivating inductive effect. lumenlearning.comlibretexts.org

Resonance Effect (Mesomeric Effect): This involves the delocalization of pi electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, such as hydroxyl and amino groups, can donate electron density to the ring via resonance, which is a powerful activating effect. minia.edu.eg

Steric Effects: The size and shape of substituent groups can also influence reactivity and molecular interactions. Bulky substituents can hinder the approach of a reactant or prevent the molecule from adopting the optimal conformation for binding to a receptor. This steric hindrance can decrease the rate of a reaction or weaken the binding affinity.

The following table summarizes the effects of common substituent groups on the reactivity of an aromatic ring:

| Substituent Group | Example | Electronic Effect | Effect on Reactivity |

| Hydroxyl | -OH | Strong Electron-Donating (Resonance) | Strongly Activating |

| Alkoxy | -OCH3 | Strong Electron-Donating (Resonance) | Strongly Activating |

| Alkyl | -CH3 | Weak Electron-Donating (Inductive) | Weakly Activating |

| Halogen | -Cl, -Br | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Weakly Deactivating |

| Nitro | -NO2 | Strong Electron-Withdrawing (Resonance and Inductive) | Strongly Deactivating |

| Carbonyl | -CHO, -COR | Strong Electron-Withdrawing (Resonance and Inductive) | Strongly Deactivating |

Correlation between Molecular Structure and Receptor Binding Affinity

The binding of a ligand, such as a this compound derivative, to a biological receptor is a highly specific process governed by the principles of molecular recognition. derangedphysiology.comwikipedia.org The strength of this interaction, known as binding affinity, is directly correlated with the molecular structures of both the ligand and the receptor. wikipedia.org A high binding affinity is often a prerequisite for a potent biological response. wikipedia.org

The relationship between a ligand and its binding partner depends on several factors, including:

Molecular Complementarity: The shape and chemical properties of the ligand must be complementary to those of the receptor's binding site. derangedphysiology.com This is often described by the "lock and key" analogy, where the ligand (key) fits precisely into the binding pocket of the receptor (lock). derangedphysiology.com

Intermolecular Forces: The binding between a ligand and a receptor is mediated by a combination of non-covalent interactions, including: wikipedia.org

Hydrogen bonds: These are crucial for the specificity of binding and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. The hydroxyl group of this compound is a key participant in hydrogen bonding.

Van der Waals forces: These are weak, short-range attractions that occur between all atoms and are significant when the ligand and receptor surfaces are in close proximity.

Hydrophobic interactions: The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment is a major driving force for the binding of lipophilic ligands like chrysene derivatives.

Electrostatic interactions: These occur between charged or polar groups on the ligand and receptor.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity, including receptor binding affinity. usask.ca These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new compounds. usask.ca

For xenoestrogens, which are foreign compounds that can bind to the estrogen receptor, computational models have been developed to predict their binding affinities. psu.edu These models have shown a strong correlation between the calculated binding energies and experimentally determined binding affinities for a diverse set of compounds, including hydroxylated polycyclic aromatic hydrocarbons like derivatives of chrysene. psu.edu Such studies highlight the importance of the three-dimensional structure and electronic properties of these molecules in determining their ability to bind to the estrogen receptor. psu.edu

The following table illustrates the binding affinities of some hydroxylated polycyclic aromatic hydrocarbons to the estrogen receptor, demonstrating the impact of structure on binding.

| Compound | Experimental log RBA |

| 3-Hydroxybenzo[a]pyrene | Data not available in provided snippets |

| 1,2-Dihydroxychrysene | Data not available in provided snippets |

| 3-Hydroxychrysene | Data not available in provided snippets |

| 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | Data not available in provided snippets |

RBA: Relative Binding Affinity

Theoretical and Computational Chemistry Studies of 4 Hydroxychrysene

Quantum Mechanical Approaches for Molecular Properties and Reactivity

Quantum mechanics serves as the foundation for modern computational chemistry, providing the tools to describe the behavior of electrons and nuclei in molecules. ebsco.com These methods are essential for elucidating the electronic structure, stability, and reactivity of compounds like 4-hydroxychrysene. energy.gov By solving, or approximating solutions to, the Schrödinger equation, researchers can calculate a wide range of molecular properties from first principles. mdpi.com

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying polycyclic aromatic hydrocarbons and their derivatives. wikipedia.orgresearchgate.net It is a versatile method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT is favored for its balance of computational cost and accuracy, making it suitable for the relatively large structure of this compound. wikipedia.org

In the context of this compound, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. mdpi.com

Calculate Vibrational Frequencies: Predict infrared and Raman spectra, which can be used to characterize the molecule and compare with experimental spectroscopic data. mdpi.com

Determine Thermodynamic Properties: Calculate energies, enthalpies, and Gibbs free energies to assess the stability of this compound and the feasibility of its formation pathways. For instance, DFT has been used to study the atmospheric degradation of chrysene (B1668918), where hydroxychrysene is a potential product. researchgate.net

Researchers often use specific functionals, such as B3LYP or M06-2X, combined with basis sets like 6-311G to perform these calculations, as these combinations have been shown to yield reliable results for organic molecules. mdpi.comresearchgate.net

The electronic structure of a molecule governs its chemical behavior. DFT and other quantum mechanical methods provide detailed information about the distribution of electrons in this compound, which is crucial for predicting its reactivity. mdpi.commdpi.com

Key aspects of electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It helps identify electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites, prone to nucleophilic attack). For this compound, the hydroxyl group and the π-system of the aromatic rings are expected to be key reactive sites. mdpi.com

Quantum Chemical Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from electronic structure data to quantify reactivity. mdpi.com For example, bond dissociation enthalpy (BDE) calculations can pinpoint the weakest C-H bonds, identifying potential sites for radical attack or metabolic activation. researchgate.net

| Computational Method | Application for this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Vibrational Analysis, Thermodynamic Properties | Provides stable 3D structure, predicted spectra, and reaction energetics. researchgate.netmdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Identifies sites for electron donation/acceptance and gauges kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identification of Reactive Sites | Visualizes electron-rich and electron-poor areas, predicting sites for chemical reactions. mdpi.com |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). ajchem-a.com This method is invaluable for understanding the potential biological targets of this compound and the structural basis of its activity. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them. nih.gov

For this compound, molecular docking could be applied to:

Identify Potential Biological Targets: By docking this compound against a panel of receptors (e.g., cytochrome P450 enzymes, nuclear receptors), researchers can hypothesize which proteins it is most likely to interact with.

Elucidate Binding Modes: Docking can reveal the specific amino acid residues in a receptor's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with this compound. mdpi.com The hydroxyl group of this compound would be a critical site for forming hydrogen bonds.

Predict Binding Affinity: The scoring functions provide an estimate of the binding energy, which helps in ranking potential inhibitors or substrates and correlating binding strength with biological activity. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of every atom in a system over time based on the forces between them, which are described by a force field. nih.govrsc.org This allows for the study of the conformational flexibility of this compound and its complexes with biological macromolecules.

Applications of MD simulations for this compound include:

Assessing Complex Stability: Starting from a docked pose, an MD simulation can assess the stability of the this compound-receptor complex over time (e.g., nanoseconds). mdpi.comfrontiersin.org

Analyzing Conformational Changes: MD can reveal how the binding of this compound might induce conformational changes in the receptor, or how the ligand itself adapts its shape to fit the binding pocket. nih.gov

Calculating Binding Free Energy: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to obtain more accurate estimates of binding free energy, which can be a better predictor of activity than docking scores alone. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fda.gov The fundamental principle is that the activity of a molecule is a direct function of its structural and physicochemical properties. fda.govnih.gov

A QSAR model for this compound and related PAHs would involve these steps:

Data Collection: A dataset of compounds with known biological activities (e.g., toxicity, enzyme inhibition) is assembled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure its reliability. nih.govscienceopen.com

Once validated, a QSAR model could be used to predict the biological activity of this compound without the need for experimental testing.

| Descriptor Type | Examples | Relevance to this compound |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular properties. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular branching and shape. nih.gov |

| Geometric (3D) | Surface Area, Molecular Volume | Relates to steric interactions and fit within a binding site. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies electronic properties related to reactivity and intermolecular forces. mdpi.com |

In Silico Prediction of Bioactivity and Metabolic Fate

Computational tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of chemical compounds. creative-biolabs.comfrontiersin.org For this compound, these in silico methods can provide crucial early-stage information.

Prediction of Bioactivity: Based on structural similarity to known active compounds and through methods like QSAR and molecular docking, the potential biological effects of this compound can be predicted. frontiersin.org For example, its structural resemblance to other hydroxylated PAHs suggests potential interactions with enzymes involved in xenobiotic metabolism. unito.it